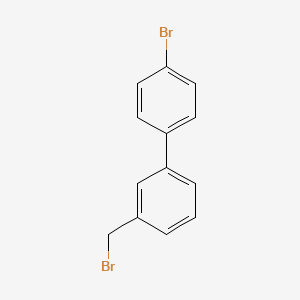

1-(bromomethyl)-3-(4-bromophenyl)benzene

Beschreibung

BenchChem offers high-quality 1-(bromomethyl)-3-(4-bromophenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(bromomethyl)-3-(4-bromophenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-4-[3-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYNDADXCDQQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859224-82-1 | |

| Record name | 1-(bromomethyl)-3-(4-bromophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(Bromomethyl)-3-(4-bromophenyl)benzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, predicted reactivity, and spectroscopic characterization of the bifunctional aromatic compound, 1-(bromomethyl)-3-(4-bromophenyl)benzene. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique reactivity of this molecule for the development of novel compounds and materials.

Chemical Identity and Physicochemical Properties

1-(Bromomethyl)-3-(4-bromophenyl)benzene is a halogenated aromatic hydrocarbon. Its structure features a biphenyl core with a bromine atom on one phenyl ring and a bromomethyl group on the other. This unique arrangement of two different carbon-bromine bonds imparts a versatile reactivity profile to the molecule.

Table 1: Predicted Physicochemical Properties of 1-(Bromomethyl)-3-(4-bromophenyl)benzene

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₁₀Br₂ | Based on chemical structure |

| Molecular Weight | 326.03 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow solid | Analogy with similar brominated biphenyl compounds |

| Melting Point | Not available | Likely a solid at room temperature |

| Boiling Point | Not available | High boiling point expected due to molecular weight |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, toluene); Insoluble in water | Typical for non-polar aromatic compounds |

| CAS Number | Not assigned | No direct literature reference found |

Proposed Synthesis of 1-(Bromomethyl)-3-(4-bromophenyl)benzene

A plausible and efficient synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene can be envisioned through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a regioselective radical bromination of the methyl group.

Synthetic Workflow

Caption: Proposed two-step synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methyl-4'-bromobiphenyl via Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask, add 1-bromo-3-methylbenzene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-methyl-4'-bromobiphenyl.

Step 2: Synthesis of 1-(Bromomethyl)-3-(4-bromophenyl)benzene via Radical Bromination

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 3-methyl-4'-bromobiphenyl (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05-0.1 eq).

-

Heat the reaction mixture to reflux under irradiation with a light source (e.g., a 250W lamp) for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield 1-(bromomethyl)-3-(4-bromophenyl)benzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(bromomethyl)-3-(4-bromophenyl)benzene is dictated by its two distinct C-Br bonds: the benzylic bromide and the aryl bromide. This duality allows for selective and sequential functionalization.

Reactivity of the Bromomethyl Group

The bromomethyl group is a highly reactive benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups.

molecular structure and weight of 1-(bromomethyl)-3-(4-bromophenyl)benzene

This guide provides a comprehensive technical overview of 1-(bromomethyl)-3-(4-bromophenyl)benzene, a biphenyl derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Due to the specific substitution pattern, this compound offers distinct reactivity at its benzylic bromide position, making it a valuable building block for introducing the 3-(4-bromophenyl)benzyl moiety.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and properties.

Structural Elucidation

1-(bromomethyl)-3-(4-bromophenyl)benzene consists of a biphenyl core, where a benzene ring is substituted at the 1- and 3- positions. The substituent at the 1-position is a bromomethyl group (-CH₂Br), and at the 3-position is a 4-bromophenyl group.

Molecular Formula: C₁₃H₁₀Br₂

The structure can be visualized as follows:

Caption: 2D structure of 1-(bromomethyl)-3-(4-bromophenyl)benzene.

Molecular Weight Calculation

The molecular weight is a critical parameter for stoichiometric calculations in synthesis. It is determined by the sum of the atomic weights of its constituent atoms.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 13 | 156.143 |

| Hydrogen | H | 1.008 | 10 | 10.080 |

| Bromine | Br | 79.904 | 2 | 159.808 |

| Total | 326.031 |

Synthesis Strategies

Retrosynthetic Analysis

A plausible retrosynthesis involves the benzylic bromination of a methyl-substituted biphenyl precursor. This precursor, in turn, can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

Caption: Retrosynthetic pathway for 1-(bromomethyl)-3-(4-bromophenyl)benzene.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 1-methyl-3-(4-bromophenyl)benzene

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[1][2]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-bromobenzene (1.0 eq), 3-methylphenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable base like K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Benzylic Bromination

The benzylic methyl group is selectively brominated using a radical initiator.

-

Reaction Setup: Dissolve the synthesized 1-methyl-3-(4-bromophenyl)benzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reaction Execution: Reflux the mixture, using a light source (e.g., a 250W lamp) to initiate the reaction. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with aqueous Na₂S₂O₃ to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 1-(bromomethyl)-3-(4-bromophenyl)benzene can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (8H): A complex multiplet pattern is expected in the range of δ 7.2-7.8 ppm. The protons on the two benzene rings will exhibit characteristic ortho, meta, and para couplings.

-

Benzylic Protons (2H): A sharp singlet is anticipated around δ 4.5 ppm for the -CH₂Br protons. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Multiple signals are expected in the δ 120-145 ppm region, corresponding to the 12 unique aromatic carbons.

-

Benzylic Carbon: A distinct signal for the -CH₂Br carbon is predicted to appear around δ 33 ppm.

Infrared (IR) Spectroscopy

-

C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals for the -CH₂- group will appear in the 2850-2960 cm⁻¹ region.

-

C=C Stretching (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ range.

-

C-Br Stretching: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Applications in Research and Development

The unique structure of 1-(bromomethyl)-3-(4-bromophenyl)benzene makes it a valuable intermediate in several areas of chemical research.

Pharmaceutical Synthesis

The biphenyl moiety is a common scaffold in many biologically active compounds and marketed drugs.[4] The reactive bromomethyl group allows for the facile introduction of the 3-(4-bromophenyl)benzyl group into various molecular frameworks, enabling the synthesis of novel drug candidates for evaluation in areas such as oncology, virology, and neurology.[5]

Materials Science

Biphenyl derivatives are fundamental building blocks for advanced organic materials, including organic light-emitting diodes (OLEDs) and liquid crystals.[6] The defined geometry and potential for further functionalization of 1-(bromomethyl)-3-(4-bromophenyl)benzene make it a candidate for the synthesis of novel host materials, charge transport layers, or emissive dopants in electronic devices.

Caption: Potential application areas for 1-(bromomethyl)-3-(4-bromophenyl)benzene.

Safety and Handling

As with any reactive chemical intermediate, proper handling and safety precautions are paramount.

Hazard Identification

-

Corrosive: Bromomethyl aromatic compounds are known to be corrosive and can cause severe skin burns and eye damage.[7][8]

-

Lachrymator: These compounds are often lachrymatory, causing irritation to the eyes and respiratory tract.

-

Toxicity: While specific toxicity data for this compound is unavailable, it should be handled as a hazardous substance.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[11] Discoloration may indicate the release of bromine or hydrobromic acid.

-

Spill Response: In case of a spill, clean up immediately using appropriate procedures for hazardous materials. Avoid generating dust.[9]

References

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-4-(BROMOMETHYL)BENZENE | CAS 589-15-1. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis(bromomethyl)benzene. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-[(4-bromophenyl)-difluoromethyl]benzene. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]

-

PubMed. (2005). Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). BI derivative compounds with application in medicine. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Handling of 3-(4-bromophenyl)benzyl bromide

Executive Summary & Compound Profile

3-(4-bromophenyl)benzyl bromide (Systematic Name: 4'-bromo-3-(bromomethyl)-1,1'-biphenyl) is a specialized chemical intermediate characterized by a lipophilic biphenyl core and a reactive benzyl bromide functionality. Its solubility profile is governed by two competing factors: the high lipophilicity of the brominated biphenyl scaffold and the electrophilic nature of the bromomethyl group.

This guide provides a technical framework for understanding its solubility, optimizing solvent selection for reactions/purification, and managing stability risks associated with solvolysis.

Physicochemical Context[1][2][3][4][5][6][7][8]

-

Molecular Formula: C₁₃H₁₀Br₂

-

Molecular Weight: ~326.03 g/mol

-

Predicted LogP: ~4.8 – 5.2 (Highly Lipophilic)

-

Physical State: Crystalline solid (Predicted MP: 50–90°C; meta-substitution typically lowers MP relative to para-analogs due to reduced crystal packing efficiency).

Solubility Landscape

The solubility of 3-(4-bromophenyl)benzyl bromide follows the principle of "like dissolves like," but with critical caveats regarding chemical stability.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and kinetic stability.

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Primary Choice. High solubility due to polarizability match. Ideal for reactions and transfers. |

| Aromatic | Toluene, Benzene, Xylene | Good (>50 mg/mL) | Stable. Excellent for high-temperature reactions (reflux) where DCM is too volatile. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Moderate | Good. Acetone may react with trace amines/bases. THF is excellent but requires peroxide-free status. |

| Aliphatic | Hexanes, Pentane, Cyclohexane | Poor (<5 mg/mL at RT) | Anti-Solvent. Used to precipitate the compound or as a co-solvent for recrystallization. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Reactive Risk. Soluble when hot; insoluble when cold. Warning: Risk of solvolysis (ether formation) at reflux. |

| Water | Water | Insoluble | Degradation Risk. Hydrolyzes slowly to the benzyl alcohol. |

Critical Mechanism: Solvolysis Risk

Researchers must recognize that benzyl bromides are potent alkylating agents . In nucleophilic solvents (alcohols, amines), the carbon-bromine bond is susceptible to

-

In Alcohols: Heating in methanol/ethanol can lead to the formation of the corresponding benzyl ether (e.g., 3-(4-bromophenyl)benzyl methyl ether).

-

In Amine Solvents: Immediate quaternization or alkylation occurs. Avoid pyridine or triethylamine as solvents.

Experimental Protocols

Protocol A: Saturation Solubility Determination

To determine the exact solubility limit for a specific application (e.g., formulation or recrystallization), follow this self-validating gravimetric method.

Materials:

-

Solvent of choice (dried/anhydrous if possible).

-

Scintillation vials (20 mL).

-

Syringe filter (0.45 µm PTFE).

-

Analytical balance.

Step-by-Step Methodology:

-

Excess Addition: Add ~100 mg of 3-(4-bromophenyl)benzyl bromide to a vial.

-

Solvent Addition: Add solvent in 0.5 mL increments at the target temperature (e.g., 25°C).

-

Equilibration: Vortex for 30 seconds. If solid dissolves completely, add more solid until a suspension persists.

-

Saturation: Stir the suspension for 4 hours (or overnight) at constant temperature.

-

Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (N₂ stream or vacuum) and weigh the residue.

-

Calculation:

Protocol B: Recrystallization Strategy

Purification is best achieved by exploiting the temperature-dependent solubility in aliphatic/aromatic mixtures.

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate or DCM .

-

Anti-Solvent Addition: Slowly add hot Hexane (or Heptane) until persistent turbidity is observed.

-

Clarification: Add a few drops of the good solvent (EtOAc/DCM) to clear the solution.

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C.

-

Harvest: Filter crystals and wash with cold Hexane.

Visualization of Workflows & Pathways

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (Temperature, Stability, and Solubility).

Figure 2: Degradation & Reactivity Pathways

Understanding the reactivity of the benzyl bromide moiety is crucial for stability during storage and handling.

Caption: Potential degradation pathways. Hydrolysis and alcoholysis are primary risks in protic solvents; amination is rapid and irreversible.

Safety & Handling

-

Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents).

-

Requirement: All operations must be performed in a functioning fume hood.

-

Decontamination: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating agent before disposal.

-

-

Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light to prevent radical debromination or hydrolysis.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Basis for solubility prediction in non-polar/polar solvents).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent selection).

Technical Deep Dive: Thermodynamic Landscapes of meta-Substituted Biphenyl Bromides

Executive Summary

In the realm of high-value pharmacophores, the biphenyl scaffold remains ubiquitous. However, the thermodynamic stability of meta-substituted biphenyl bromides represents a complex intersection of positional isomerism and conformational dynamics. For drug development professionals, understanding this stability is two-fold:

-

Positional Stability: Leveraging the "Halogen Dance" to access thermodynamically preferred meta-isomers that are inaccessible via kinetic electrophilic substitution.

-

Conformational Stability: Exploiting the "Buttressing Effect" of meta-substituents to modulate axial chirality and prevent in vivo racemization.

This guide moves beyond basic synthesis to explore the energetic drivers—both steric and electronic—that define the behavior of these systems.[1]

Part 1: Positional Thermodynamics & The Halogen Dance

While electrophilic aromatic substitution (EAS) typically directs bromine to ortho or para positions, these are often kinetic products. The meta-isomer frequently represents the thermodynamic sink , particularly in sterically crowded biphenyl systems.

The Mechanism of Migration

The rearrangement of bromine from an ortho/para position to a meta position under basic conditions is known as the Base-Catalyzed Halogen Dance (BCHD) . This reaction is driven by the stability of the aryl lithium intermediate.

Key Thermodynamic Drivers:

-

Steric Relief: Ortho-bromines in biphenyls suffer from significant torsional strain against the adjacent phenyl ring. Migration to the meta position relieves this repulsion (~2–3 kcal/mol stabilization).

-

Anion Stabilization: The reaction propagates to place the lithium atom in the position adjacent to the most acidic proton or a directing group (DoM), while the bromine moves to a position that minimizes steric clash.

Diagram 1: The Halogen Dance Mechanism (Biphenyl Scaffold)

The following pathway illustrates the conversion of 2-bromobiphenyl (kinetic) to 3-bromobiphenyl (thermodynamic) via a lithiated intermediate.

Caption: The Halogen Dance shifts bromine to the meta-position to relieve steric strain at the pivot bond and maximize lithiated intermediate stability.

Part 2: Conformational Thermodynamics (Atropisomerism)

Once the meta-substitution pattern is established, the focus shifts to conformational stability. In drug design, preventing the racemization of axially chiral biphenyls is critical.

The Buttressing Effect

A substituent at the meta position (

-

Mechanism:

sterically prevents -

Result: The transition state energy for rotation (planar conformation) increases significantly, locking the axial chirality.

Data: Impact of meta-Substitution on Rotational Barriers

The table below highlights how adding a meta-bromide increases the barrier (

| Biphenyl Scaffold | Substituents (Ring A) | Substituents (Ring B) | T | |

| Baseline | 2-F | 2-F | ~16.0 | < 1 second |

| Ortho Only | 2-Br | 2-Br | ~19.0 | Minutes |

| Buttressed | 2-Br, 3-Br | 2-Br, 3-Br | > 28.0 | Years |

| Electronic | 2-OMe, 3-Br | 2-OMe, 3-Br | ~25.5 | Days |

Note: Barriers >24 kcal/mol are generally required for isolable atropisomers at room temperature.

Diagram 2: The Buttressing Effect Logic

Caption: Meta-substituents mechanically reinforce ortho-groups, raising the energy cost of the planar transition state required for racemization.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Synthesis via Halogen Dance

Objective: Synthesis of 3,5-dibromobiphenyl from 2,4-dibromobiphenyl (simulated example of thermodynamic equilibration).

Reagents:

-

Substrate: 2,4-Dibromobiphenyl (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (0.5 equiv - catalytic nature of HD)

-

Solvent: Anhydrous THF

-

Quench: Methanol/HCl

Workflow:

-

Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 2,4-dibromobiphenyl (1.0 mmol) and dissolve in THF (10 mL).

-

Initiation: Cool to -78°C . This temperature is critical to control the rate of lithiation vs. migration.

-

Catalysis: Add LDA (0.5 mmol) dropwise over 10 minutes.

-

Note: Unlike standard lithiation (1:1 stoichiometry), HD is often catalytic. The lithiated species acts as a "shuttle" to move bromines.

-

-

Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to -40°C over 4 hours.

-

Checkpoint: Monitor by GC-MS. The kinetic ortho-bromide will disappear, and the thermodynamic meta-bromide peaks will emerge.

-

-

Quench: Add MeOH (2 mL) at -40°C.

-

Workup: Standard aqueous extraction (EtOAc/Brine). Purify via column chromatography (Hexanes).

Protocol B: Measuring Rotational Barriers (Racemization Kinetics)

Objective: Determine the half-life (

-

Isolation: Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column).

-

Incubation: Dissolve pure enantiomer in a high-boiling solvent (e.g., Diglyme or Decalin).

-

Heating: Heat samples at three distinct temperatures (e.g., 80°C, 100°C, 120°C).

-

Sampling: Take aliquots at fixed time intervals (

min). -

Analysis: Analyze enantiomeric excess (ee%) via Chiral HPLC.

-

Calculation: Plot

vs. time to get the rate constant

References

-

Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition. [Link]

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition. [Link]

-

Bunnett, J. F. (1972). "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research. [Link]

-

Wolf, C. (2008). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]

-

Leroux, F., et al. (2004). "The 'Buttressing Effect' in the Static and Dynamic Stereochemistry of Biaryls." Chemistry – A European Journal. [Link]

Sources

High-Purity Synthesis of Biphenyl-Based OLED Materials: Host and Transport Layers

Introduction: The Biphenyl Scaffold in OLEDs

In the hierarchy of Organic Light-Emitting Diode (OLED) materials, the biphenyl moiety serves as a critical structural anchor. Its electrochemical stability and rigid conjugation length make it the ideal core for both Host Materials (e.g., CBP) and Hole Transport Materials (e.g., NPB).

However, the synthesis of device-grade materials requires purity levels exceeding 99.95%. Trace halide impurities (Cl, Br, I) act as exciton quenchers, while transition metal residues (Pd, Cu) create non-radiative recombination centers. This guide details the Pd-catalyzed Buchwald-Hartwig amination protocols required to synthesize these materials, followed by the industry-standard Temperature Gradient Vacuum Sublimation (TGVS) purification.

Core Design Principles

-

Triplet Energy (

) Control: For host materials, the biphenyl linkage must often be twisted (sterically hindered) to limit conjugation and maintain a high -

Thermal Stability: The rigid biphenyl core provides a high glass transition temperature (

), preventing morphological degradation (crystallization) during device operation.

Strategic Workflow

The following diagram outlines the critical path from precursor selection to device-ready material. Note the feedback loop at the sublimation stage; this is the primary "Self-Validating" step.

Figure 1: Strategic workflow for OLED material synthesis. The process emphasizes iterative purification before the material enters the sublimation train.

Detailed Protocols

Protocol A: Synthesis of Host Material (CBP)

Target Molecule: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) Reaction Type: Double Buchwald-Hartwig Amination Mechanism: Pd(0) cycle involving oxidative addition to aryl halide, amine coordination, and reductive elimination.

Materials

| Reagent | Equiv. | Role |

| 4,4'-Dibromobiphenyl | 1.0 | Electrophile (Core) |

| Carbazole | 2.2 | Nucleophile (Pendant) |

| Pd₂(dba)₃ | 0.02 | Pre-catalyst |

| P(t-Bu)₃ | 0.08 | Ligand (High steric bulk) |

| NaOtBu | 3.0 | Base |

| Toluene (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet. Cycle N₂/Vacuum 3 times.

-

Charging: Under positive N₂ flow, add 4,4'-Dibromobiphenyl (1.0 eq), Carbazole (2.2 eq), and NaOtBu (3.0 eq).

-

Expert Note: Use a glovebox if available for catalyst handling to prevent Pd-black formation.

-

-

Catalyst Addition: Add Pd₂(dba)₃ and P(t-Bu)₃ (as a stock solution in toluene).

-

Solvation: Add anhydrous toluene via syringe. Degas the solvent by sparging with N₂ for 20 minutes prior to addition.

-

Reaction: Heat to 110°C (Reflux) for 12–24 hours.

-

Monitoring: Check via TLC (Hexane:DCM 4:1). The spot for the mono-substituted intermediate must disappear.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash the pad with hot toluene.

-

Pre-Purification: Concentrate the filtrate. Precipitate the crude product by pouring into excess Methanol. Filter the white solid.

Protocol B: Synthesis of Hole Transport Material (NPB)

Target Molecule: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) Reaction Type: Buchwald-Hartwig Amination

Materials

| Reagent | Equiv. | Role |

| 4,4'-Dibromobiphenyl | 1.0 | Electrophile |

| N-Phenyl-1-naphthylamine | 2.1 | Nucleophile |

| Pd(OAc)₂ | 0.02 | Catalyst Source |

| DPPF | 0.04 | Ligand (Bidentate) |

| NaOtBu | 3.0 | Base |

| Xylene (Anhydrous) | [0.2 M] | Solvent (Higher BP required) |

Step-by-Step Procedure

-

Setup: Identical Schlenk conditions as Protocol A.

-

Reaction: Combine reactants in Xylene. The use of DPPF (1,1'-Bis(diphenylphosphino)ferrocene) is crucial here; the larger bite angle stabilizes the Pd intermediate for the bulky secondary amine coupling [1].

-

Heating: Reflux at 130°C for 24 hours. Steric hindrance from the naphthyl group slows the kinetics compared to carbazole.

-

Workup: Filter hot through silica gel (not just Celite) to scavenge excess Pd.

-

Recrystallization: Recrystallize twice from Toluene/Ethanol to ensure removal of unreacted amine, which is fatal to hole mobility.

Purification: The Sublimation Train (TGVS)

This is the most critical step for OLED materials. Recrystallization leaves solvent traps; Temperature Gradient Vacuum Sublimation removes them.

System Requirements:

-

Base Pressure:

Torr (High Vacuum). -

Carrier Gas: None (usually) or ultra-pure N₂ for entrainment.

Figure 2: Thermal Gradient Vacuum Sublimation (TGVS) logic. The gradient allows spatial separation of impurities based on vapor pressure differences.

Protocol:

-

Load crude material into the quartz boat (Source Zone).

-

Pump down to

Torr. -

Ramp temperature slowly (5°C/min) to the sublimation point (approx. 280°C for CBP, 300°C for NPB).

-

Maintain for 4–8 hours.

-

Harvest: The "Product Zone" will contain distinct crystalline needles. Discard the "Source" ash and the "Cold Trap" film.

Characterization & Validation

Data in the table below represents the "Pass" criteria for device-grade materials.

| Parameter | Method | CBP Target | NPB Target | Relevance |

| Purity | HPLC (UV 254nm) | >99.9% | >99.9% | Trap-free transport |

| Glass Trans. ( | DSC | 62°C | 95°C | Morphological stability |

| Melting Point ( | DSC | 280°C | 275°C | Sublimation reference |

| HOMO Level | CV / UPS | -6.0 eV | -5.4 eV | Hole Injection Barrier |

| Triplet Energy ( | Phosphorescence (LT) | 2.56 eV | 2.30 eV | Exciton confinement |

Self-Validating Check:

If the

References

-

Palladium-Catalyzed Synthesis of N-Arylated Carbazoles. Beilstein Journal of Organic Chemistry. Describes the optimization of Pd-catalyzed amination for carbazole derivatives, essential for CBP synthesis.

-

Influence of Material Purification by Vacuum Sublimation. ResearchGate. detailed analysis of how TGVS improves OLED device lifetime and efficiency by removing trace impurities.

-

Design and Properties of Novel Host Materials.University of Bayreuth. Discusses the design principles of biphenyl-based hosts, specifically the relationship between biphenyl twisting and Triplet Energy (

). -

Purification by Sublimation Protocol. Innovation World. General principles and setup for laboratory-scale sublimation of organic semiconductors.

-

CBP and Biphenyl Derivatives in OLEDs. BenchChem. Comparative analysis of biphenyl vs. terphenyl hosts and their specific roles in device architecture.

preparation of liquid crystals from 1-(bromomethyl)-3-(4-bromophenyl)benzene

Application Notes & Protocols

Topic: Strategic Synthesis of Calamitic Liquid Crystals from 1-(bromomethyl)-3-(4-bromophenyl)benzene

Abstract

This technical guide provides a comprehensive framework for the synthesis of calamitic (rod-like) liquid crystals utilizing the versatile bifunctional building block, 1-(bromomethyl)-3-(4-bromophenyl)benzene. This precursor is uniquely equipped with two distinct reactive sites—a labile benzylic bromide and a less reactive aryl bromide—offering a strategic advantage for orthogonal synthetic methodologies. We present a detailed exploration of a synthetic pathway involving a Suzuki-Miyaura cross-coupling to construct the rigid mesogenic core, followed by a Williamson ether synthesis to append a flexible terminal chain. This guide is intended for researchers, chemists, and material scientists, offering not only step-by-step protocols but also the underlying chemical rationale to empower informed experimental design and troubleshooting.

Introduction: The Molecular Architecture of Calamitic Liquid Crystals

Calamitic liquid crystals are a cornerstone of materials science, most notably for their application in display technologies. Their unique properties arise from an intermediate state of matter, the mesophase, which exists between the crystalline solid and isotropic liquid states.[1] This behavior is a direct consequence of their anisotropic, rod-like molecular shape. The archetypal calamitic liquid crystal consists of three fundamental components:

-

A Rigid Core: Typically composed of two or more aromatic rings (like biphenyl or terphenyl systems), this unit is responsible for the long-range orientational order in the mesophase.[2][3]

-

Flexible Terminal Chains: Often alkyl or alkoxy groups, these chains influence the material's melting point, clearing point, and the specific type of mesophase formed (e.g., nematic, smectic).[1][3]

-

Linking Groups: Groups such as esters, imines, or azo groups can be used to connect the rigid core units, further influencing the molecule's linearity and electronic properties.[4]

The precursor 1-(bromomethyl)-3-(4-bromophenyl)benzene is an exceptional starting material as it contains a pre-built biphenyl core and offers two distinct handles for sequential functionalization, allowing for the controlled and separate construction of the extended core and the flexible tail.

Synthetic Strategy: A Tale of Two Bromides

The synthetic utility of 1-(bromomethyl)-3-(4-bromophenyl)benzene lies in the differential reactivity of its two bromine substituents. The benzylic bromide (-CH₂Br) is highly susceptible to nucleophilic substitution (Sɴ2), while the aryl bromide is relatively inert to nucleophiles but is an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for a robust, two-stage synthetic approach.

Our proposed strategy prioritizes the construction of the complete rigid core before the introduction of the flexible tail. This sequence is often preferred because the conditions for cross-coupling reactions can be harsh and may not be compatible with functional groups present on a pre-attached tail.

The logical workflow is as follows:

-

Core Elongation via Suzuki-Miyaura Coupling: The aryl bromide is coupled with a suitable boronic acid to form an extended, rigid terphenyl-like core. The Suzuki reaction is exceptionally well-suited for this purpose due to its tolerance of a wide range of functional groups—including the benzylic bromide on our substrate—and its proven reliability in generating the C-C bonds essential for mesogen construction.[5][6][7]

-

Tail Attachment via Williamson Ether Synthesis: The benzylic bromide of the elongated core is then reacted with an alkoxide. The Williamson ether synthesis is a classic, high-yielding Sɴ2 reaction perfect for attaching flexible alkoxy chains of varying lengths, allowing for systematic studies of structure-property relationships.[8][9]

Figure 1: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a target calamitic liquid crystal, 4'-((octyloxy)methyl)-[1,1':3',1''-terphenyl]-4-carbonitrile .

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Core Elongation - Synthesis of 4'-bromo-3'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the Suzuki-Miyaura coupling reaction.

-

Rationale: Palladium(0) catalysts are used to couple the aryl bromide with 4-cyanophenylboronic acid. A base is required to activate the boronic acid. A mixed solvent system is often used to ensure all reactants are in solution.[7]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(bromomethyl)-3-(4-bromophenyl)benzene | 1.0 | 327.00 | 3.27 g (10 mmol) |

| 4-Cyanophenylboronic Acid | 1.2 | 146.94 | 1.76 g (12 mmol) |

| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 | 347 mg (0.3 mmol) |

| Sodium Carbonate (2M aqueous solution) | 3.0 | 105.99 | 15 mL |

| Toluene | - | - | 50 mL |

| Ethanol | - | - | 25 mL |

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(bromomethyl)-3-(4-bromophenyl)benzene (3.27 g), 4-cyanophenylboronic acid (1.76 g), and tetrakis(triphenylphosphine)palladium(0) (347 mg).

-

Add toluene (50 mL) and ethanol (25 mL) to the flask.

-

Begin stirring and bubble nitrogen gas through the solution for 15 minutes to degas the system.

-

Add the 2M sodium carbonate solution (15 mL).

-

Heat the reaction mixture to reflux (approx. 85-90 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

-

After completion, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane to 9:1 hexane/ethyl acetate) to yield the pure intermediate product.

Protocol 2: Tail Attachment - Synthesis of 4'-((octyloxy)methyl)-[1,1':3',1''-terphenyl]-4-carbonitrile

This protocol details the Williamson ether synthesis.

-

Rationale: A strong base like sodium hydride is used to deprotonate the alcohol (1-octanol), forming a potent nucleophile (alkoxide). This alkoxide then displaces the benzylic bromide in an Sɴ2 reaction. Anhydrous conditions are critical as sodium hydride reacts violently with water.[8][9][10]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Intermediate from Protocol 1 | 1.0 | 351.05 | 1.76 g (5 mmol) |

| Sodium Hydride (60% dispersion in oil) | 1.5 | 24.00 | 300 mg (7.5 mmol) |

| 1-Octanol | 1.5 | 130.23 | 0.98 g (7.5 mmol) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (300 mg).

-

Carefully wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane via cannula.

-

Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 1-octanol (0.98 g) in anhydrous THF (10 mL).

-

Add the 1-octanol solution dropwise to the stirred sodium hydride suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; hydrogen gas evolution should be observed.

-

Dissolve the intermediate from Protocol 1 (1.76 g) in anhydrous THF (20 mL).

-

Add the intermediate solution dropwise to the alkoxide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding 10 mL of a saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the target liquid crystal.

Characterization and Data Analysis

Confirmation of the product's identity and characterization of its liquid crystalline properties are critical.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the intermediate and final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the nitrile (-C≡N) stretch in the final product.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their elemental composition.

Mesophase Characterization

The liquid crystalline behavior is primarily investigated using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][3][11][12]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) appear as endothermic peaks upon heating and exothermic peaks upon cooling.[11][13]

| Transition | Abbreviation | Expected Observation (Heating) |

| Crystal to Liquid Crystal | T(Cr-LC) | Sharp endothermic peak |

| Liquid Crystal to Isotropic | T(LC-I) or T_c | Smaller endothermic peak |

-

Polarized Optical Microscopy (POM): A sample is placed between two crossed polarizers and heated/cooled on a controlled stage. Isotropic liquids appear dark, while anisotropic liquid crystal phases are birefringent and produce characteristic optical textures.[2][11] The type of texture observed (e.g., Schlieren, threaded for nematic phases; focal conic, fan for smectic phases) helps identify the specific mesophase.[1][14]

Figure 2: Core structure-property relationships in calamitic liquid crystals.

Conclusion

The bifunctional precursor 1-(bromomethyl)-3-(4-bromophenyl)benzene serves as an exemplary platform for the rational design and synthesis of calamitic liquid crystals. The orthogonal reactivity of its benzylic and aryl bromide moieties enables a controlled, stepwise approach to molecular construction. By combining established, high-yield reactions like the Suzuki-Miyaura coupling and Williamson ether synthesis, researchers can efficiently generate libraries of novel liquid crystalline materials for investigation in advanced applications, from next-generation displays to organic electronics.

References

- Benchchem. Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide.

- Al-Hamdani, A. A., et al. (2016). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.

- Shimomura, Y., et al. (2025). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens.

- Al-Ammar, K. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online.

- Al-Hamdani, A. A., et al. (2022).

- Wiegele, M., et al. (n.d.). Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules.

- Gibb, C. J., et al. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Royal Society of Chemistry.

- Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Taylor & Francis Online.

- Panchal, J., et al. (2025). Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior. Taylor & Francis Online.

- N/A. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online.

- N/A. (2025). Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online.

- Soman, R. S., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.

- N/A. (2025). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity.

- Wang, L., et al. (n.d.). Synthesis and Liquid-Crystal Behavior of Bent Colloidal Silica Rods. PMC.

- Thakor, A., et al. (2021). Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group. Taylor & Francis Online.

- N/A. (1998).

- Kelly, S. M., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.

- Hadhood, A. F. A., et al. (2023).

- N/A. (n.d.). The Williamson Ether Synthesis.

- Benchchem. Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole.

- N/A. (2025). Synthesis of Rod-Like and Y-Shaped Liquid-Crystalline Compounds with Fluorinated Tail Groups.

- N/A. (n.d.). Williamson Ether Synthesis.

- N/A. (2021). Rods in a Lyotropic Chromonic Liquid Crystal: Emergence of Chirality, Symmetry-Breaking Alignment, and Caged Angular Diffusion.

- Varberg, T. D., et al. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment.

- N/A. (2025). Synthesis and characterisation of new polymer liquid crystals for externally regulated Direct Methanol Fuel Cells.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Wang, L., et al. (2021).

- Miyaura, N. & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.

- N/A. (2017).

- Kumar, K. S., et al. (2017).

- N/A. (2022). Williamson Ether Synthesis. ChemTalk.

- N/A. (n.d.). Williamson ether synthesis. Wikipedia.

- N/A. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.

- Hagar, M., et al. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC.

- Rathore, R. & Burns, C. L. (n.d.). PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB). Organic Syntheses.

- N/A. (2025). The Chemistry of 1,3,5-Tris(4-bromophenyl)

- N/A. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

- N/A. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

- N/A. (2024).

- N/A. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr).

- Harran, A. H., et al. (n.d.). New Advanced Liquid Crystalline Materials Bearing Bis-Azomethine as Central Spacer. PMC.

- ChemicalBook. 1-bromo-3-(4-bromophenyl)benzene synthesis.

- Hagar, M., et al. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. MDPI.

- Sigma-Aldrich. 1,3,5-tris(4-bromophenyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. sciensage.info [sciensage.info]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies | MDPI [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM01116C [pubs.rsc.org]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Application Notes and Protocols for the Synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene via Radical Bromination

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene, a key intermediate in pharmaceutical and materials science research. We provide an in-depth analysis of radical bromination methods, focusing on benzylic bromination of the precursor, 3-methyl-4'-bromobiphenyl. This document offers a blend of theoretical principles and practical, field-tested protocols, designed to equip researchers with the knowledge to perform this synthesis with high yield and purity. Two primary methods are explored: N-Bromosuccinimide (NBS) mediated bromination with a radical initiator, and a photochemical approach. The causality behind experimental choices, safety considerations, and purification strategies are thoroughly discussed to ensure reliable and reproducible outcomes.

Introduction: The Significance of Benzylic Bromination

Benzylic bromides are versatile synthetic intermediates, primarily due to the lability of the carbon-bromine bond, which makes them excellent substrates for nucleophilic substitution and cross-coupling reactions. The target molecule, 1-(bromomethyl)-3-(4-bromophenyl)benzene, possesses two reactive sites: the benzylic bromide and the aryl bromide, allowing for sequential and site-selective functionalization.

Radical bromination is the preferred method for introducing a bromine atom at the benzylic position of a toluene derivative. This selectivity arises from the relative stability of the benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring.[1] This application note will explore two robust methods for achieving this transformation.

Mechanistic Overview: The Radical Chain Reaction

Radical bromination proceeds via a classic chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Initiation: The reaction is initiated by the formation of a bromine radical. This can be achieved through the homolytic cleavage of a bromine-bromine bond using heat or light, or by the decomposition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[1] This benzylic radical then reacts with a bromine source (Br₂ or NBS) to form the desired benzylic bromide and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.

Figure 1: General mechanism of radical bromination.

Experimental Protocols

Starting Material: 3-Methyl-4'-bromobiphenyl

The synthesis of the target compound begins with 3-methyl-4'-bromobiphenyl. This starting material can be synthesized via a Suzuki coupling reaction between 4-bromophenylboronic acid and 3-bromotoluene or commercially procured.

Method 1: N-Bromosuccinimide (NBS) Mediated Bromination

This is the most common and often most convenient method for benzylic bromination.[5] N-Bromosuccinimide (NBS) serves as a source of bromine, maintaining a low and constant concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic addition of bromine to the aromatic ring.[6][7] A radical initiator, such as AIBN, is used to initiate the chain reaction upon heating.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-4'-bromobiphenyl (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[8] Note: Due to the toxicity of CCl₄, less hazardous solvents like acetonitrile or ethyl acetate can also be effective.[9][10]

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude 1-(bromomethyl)-3-(4-bromophenyl)benzene can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[11][12]

Figure 2: Workflow for NBS-mediated benzylic bromination.

Method 2: Photochemical Bromination

Photochemical bromination utilizes light energy (hν) to initiate the radical chain reaction by cleaving the Br-Br bond.[13] This method can be performed with elemental bromine or a bromine source like bromotrichloromethane (BrCCl₃).[14] A key advantage is the avoidance of chemical initiators and often milder reaction conditions.

Protocol:

-

Reagent Preparation: In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-4'-bromobiphenyl (1.0 eq) in a suitable solvent (e.g., CCl₄ or a biphasic system of water and an organic solvent like toluene).[15][16]

-

Addition of Bromine Source: Add elemental bromine (Br₂) (1.05 eq) dropwise to the solution. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Execution: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) or a high-wattage incandescent bulb.[16] Monitor the reaction by observing the disappearance of the red-brown color of bromine and by TLC or GC-MS.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography as described in Method 1.

Method Comparison and Considerations

| Parameter | Method 1: NBS/AIBN | Method 2: Photochemical |

| Initiation | Thermal decomposition of AIBN | Photolysis (UV or visible light) |

| Bromine Source | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) or BrCCl₃ |

| Advantages | - Good control over bromine concentration- Simpler experimental setup- High selectivity for benzylic position | - Avoids chemical initiators- Can be performed at lower temperatures- Potentially higher atom economy |

| Disadvantages | - Requires elevated temperatures- AIBN is toxic and requires careful handling- Succinimide byproduct needs to be removed | - Requires specialized photochemical equipment- Potential for over-bromination if not carefully controlled- Handling of elemental bromine is hazardous |

| Typical Yield | 70-90% | 65-85% |

Safety and Handling

-

N-Bromosuccinimide (NBS): Can be an irritant. Handle with gloves and safety glasses.

-

Azobisisobutyronitrile (AIBN): Toxic and can decompose exothermically. Store in a cool, dry place away from heat sources.

-

Elemental Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Always handle in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available for quenching spills.

-

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally harmful. Whenever possible, substitute with less hazardous solvents.

-

UV Radiation: Protect eyes and skin from exposure to UV light during photochemical reactions.

Characterization of 1-(bromomethyl)-3-(4-bromophenyl)benzene

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule. The benzylic protons (Ar-CH₂-Br) will show a characteristic singlet in the ¹H NMR spectrum around 4.5 ppm.

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Melting Point: A sharp melting point indicates high purity.

Conclusion

The radical bromination of 3-methyl-4'-bromobiphenyl to yield 1-(bromomethyl)-3-(4-bromophenyl)benzene is a reliable and efficient transformation. Both the NBS/AIBN and photochemical methods offer viable routes to the desired product, with the choice of method depending on the available equipment, scale of the reaction, and safety considerations. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.

References

-

Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]

-

Reddit r/OrganicChemistry. (2021, December 11). Radical bromination. [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Reed, C. S., & Rappe, A. K. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. [Link]

- Google Patents. (n.d.).

-

de Moura Lira, K. K., dos Santos, H. N. L., Nazarenko, A. Y., de Siqueira, E. C., & Doboszewski, B. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Scientific Research Publishing. [Link]

- Google Patents. (n.d.).

-

Anderson, H. R., Scheraga, H. A., & Van Artsdalen, E. R. (1953). Bromination of Hydrocarbons. VI. Photochemical and Thermal Bromination of Toluene. Bond Dissociation Energies. The Journal of Chemical Physics, 21(7), 1258–1267. [Link]

-

Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. [Link]

-

Ashenhurst, J. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

-

Reddit r/chemistry. (2016, December 15). BnBr purification via basic alumina?. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

-

ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

-

Reddit r/OrganicChemistry. (2021, June 24). Will this addition with HBr and AIBN work at the terminal alkene?. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylbiphenyl. PubChem. [Link]

-

The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). AIBN-Initiated Radical Reactions of Ethyl Phosphinate. [Link]

-

Taylor & Francis Online. (2011, January 6). An Efficient and Fast Method for the Preparation of Benzylic Bromides. [Link]

-

de Moura Lira, K. K., dos Santos, H. N. L., Nazarenko, A. Y., de Siqueira, E. C., & Doboszewski, B. (2025, February 27). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. Scientific Research Publishing. [Link]

-

Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. [Link]

-

Royal Society of Chemistry. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

AIP Publishing. (1953, July 7). Bromination of Hydrocarbons. VI. Photochemical and Thermal Bromination of Toluene. Bond Dissociation Energies*. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. AIBN-Initiated Radical Reactions of Ethyl Phosphinate [organic-chemistry.org]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 11. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 15. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]

- 16. scirp.org [scirp.org]

Technical Support Center: Synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene

Welcome to the technical support guide for the synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you improve reaction yield, minimize side products, and ensure the successful synthesis of this key chemical intermediate.

The target molecule is synthesized via a benzylic bromination of its precursor, 3-methyl-4'-bromobiphenyl, a classic example of the Wohl-Ziegler reaction.[1][2] This free-radical chain reaction requires careful control of reagents and conditions to achieve high selectivity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you quickly diagnose and resolve issues.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common problem that can stem from several factors, from incomplete reactions to reagent quality.

A1: Let's break down the potential causes:

-

Incomplete Reaction: The reaction may not have reached completion.

-

Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the planned reaction time, consider extending the duration or adding a small, fresh portion of the radical initiator (AIBN) to re-initiate the chain reaction.

-

-

Poor Reagent Quality (Especially NBS): The purity of N-Bromosuccinimide (NBS) is critical.[3] Old or impure NBS can contain residual bromine (Br₂) or hydrogen bromide (HBr), which can catalyze undesirable ionic side reactions, such as electrophilic aromatic substitution, instead of the intended radical pathway.[3]

-

Inefficient Radical Initiation: The radical initiator, Azobisisobutyronitrile (AIBN), requires a specific temperature range to decompose and initiate the radical chain reaction effectively.[5][6]

-

Product Degradation/Hydrolysis: The target product, a benzylic bromide, is susceptible to hydrolysis if it comes into contact with water, especially during the workup phase, forming the corresponding alcohol.[3]

-

Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the aqueous workup, minimize the contact time and ensure the organic layer is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.[3]

-

Q2: I'm observing a significant amount of a dibrominated side product. How can I prevent this?

The formation of 1-(dibromomethyl)-3-(4-bromophenyl)benzene is a classic example of over-bromination.

A2: This issue is almost always caused by using an excess of NBS. The benzylic protons of the desired mono-brominated product are still reactive and can be abstracted and replaced by a second bromine atom.

-

Primary Solution: Carefully control the stoichiometry. Use a molar ratio of 1.0 to 1.1 equivalents of NBS relative to the starting material, 3-methyl-4'-bromobiphenyl.[3] Accurately weighing your reagents is crucial.

Table 1: Effect of NBS Stoichiometry on Product Distribution

| NBS (Equivalents) | Starting Material (%) | Desired Product (%) | Dibrominated Product (%) |

| 0.8 | 20% | 75% | 5% |

| 1.05 | <2% | 95% | <3% |

| 1.5 | 0% | 45% | 55% |

| 2.2 | 0% | <5% | >95% |

| Note: These values are illustrative and can vary based on specific reaction conditions. |

Q3: My final product is contaminated with isomers where bromine is attached to one of the aromatic rings. Why is this happening?

This indicates that an electrophilic aromatic substitution (SEAr) reaction is competing with the desired free-radical pathway.[3][7]

A3: Ring bromination is promoted by the presence of ionic bromine species (Br⁺), which are generated under acidic conditions or in polar solvents.

-

Cause & Solution 1: Solvent Choice. Polar solvents can stabilize the ionic intermediates required for SEAr. The standard Wohl-Ziegler reaction uses a non-polar solvent to suppress these side reactions.

-

Cause & Solution 2: Impure NBS. As mentioned, impurities like HBr in your NBS will strongly promote ring bromination.[3]

-

Recommendation: Use high-purity, recrystallized NBS.

-

-

The Role of NBS: A key advantage of using NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture.[4][9] This low concentration favors the radical chain pathway over the ionic SEAr pathway, which requires a higher concentration of the electrophile.[2]

Experimental Workflow & Mechanism

The synthesis follows a clear, multi-stage process from reaction setup to final product purification.

Caption: High-level experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q4: What is the detailed mechanism of this benzylic bromination reaction?

A4: The reaction proceeds via the Wohl-Ziegler free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.[1][6]

-

Initiation: The reaction begins with the thermal decomposition of AIBN, which releases a stable nitrogen gas molecule and forms two 2-cyano-2-propyl radicals.[5][10] This radical then abstracts a bromine atom from a Br₂ molecule (present in trace amounts) to generate the key bromine radical (Br•) that drives the reaction.

-

Propagation: This is a self-sustaining cycle.

-

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the rate-determining step and is favored because it forms a highly resonance-stabilized benzylic radical.[11][12]

-

This benzylic radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.[11] The necessary Br₂ is generated in situ when HBr (formed in the first propagation step) reacts with NBS.[9][11]

-

-

Termination: The reaction stops when any two radical species combine.

Caption: The Wohl-Ziegler free-radical bromination mechanism.

Q5: Are there alternatives to AIBN as an initiator or NBS as a brominating agent?

A5: Yes, other reagents can be used, though NBS and AIBN are the most common for this specific transformation.[7]

-